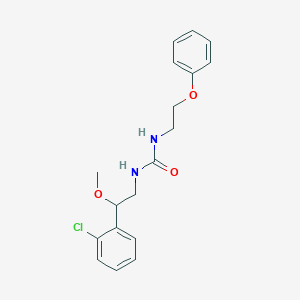

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-23-17(15-9-5-6-10-16(15)19)13-21-18(22)20-11-12-24-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALRJVFHNOHFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylacetonitrile with methanol in the presence of a base to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then reacted with phenoxyethylamine to produce the desired urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and phenoxyethyl groups allows for specific interactions with target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 2-phenoxyethyl group distinguishes it from analogs with thiadiazole () or pyrrole-carbonyl () moieties. Ether linkages (e.g., phenoxyethyl) may enhance solubility compared to purely aromatic substituents. Chlorophenyl groups are common in multiple analogs (), suggesting a preference for halogenated aromatic systems to modulate electronic and steric properties.

Synthesis Efficiency :

- The highest yield (72%) was reported for the pyrrole-carbonyl derivative (), achieved via a one-step carbonylation reaction. Lower yields (e.g., 22% in ) highlight challenges in synthesizing brominated or trifluoromethoxy-containing analogs.

Thiadiazole rings () may confer resistance to enzymatic degradation, a feature relevant to drug design.

Example Strategies from Analogous Compounds:

One-Step Carbonylation (): Reacting (2-aminophenyl)(1H-pyrrol-2-yl)methanone with triphosgene and 4-methoxyaniline yielded 72% of the target urea. This method minimizes intermediate purification steps.

Structural and Functional Implications

- Lipophilicity : Chlorophenyl and benzyloxy groups () increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) stabilize the urea core against hydrolysis.

- Conformational Flexibility: Methoxyethyl and phenoxyethyl chains in the target compound likely enhance flexibility compared to rigid heterocycles ().

Biological Activity

Overview

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a chlorophenyl group, a methoxyethyl group, and a phenoxyethyl group, which contribute to its distinctive chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea

- Molecular Formula : C18H21ClN2O3

- CAS Number : 1795442-60-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential use as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be explored further for therapeutic applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays conducted on several cancer cell lines have demonstrated that it induces apoptosis and inhibits cell proliferation. Notably, the compound showed selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.5 |

| HeLa (Cervical) | 20.0 |

| A549 (Lung) | 25.0 |

These results indicate the potential of this compound as a lead candidate for developing new anticancer therapies.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell signaling pathways, leading to reduced cell viability and induction of apoptosis in cancer cells. Additionally, its antimicrobial effects may stem from disrupting bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that treatment with the compound significantly reduced bacterial load in vitro and demonstrated synergistic effects when combined with standard antibiotics.

Case Study 2: Anticancer Research

In another investigation, the anticancer effects of this compound were assessed in vivo using xenograft models of human breast cancer. The treated group exhibited significant tumor reduction compared to controls, highlighting the therapeutic potential of this compound in oncology.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea, and what factors influence reaction yield?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2-(2-chlorophenyl)-2-methoxyethylamine and 2-phenoxyethyl isocyanate. Key steps include nucleophilic substitution for methoxyethyl group formation and urea linkage via amine-isocyanate coupling. Factors affecting yield include:

- Temperature control : Excessive heat may degrade intermediates (e.g., isocyanates).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification to remove byproducts .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate urea bond formation .

Q. How can structural analysis techniques confirm the molecular architecture of this compound?

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methoxy singlet at δ 3.3 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety (e.g., intramolecular H-bonding between NH and methoxy oxygen) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) .

Q. What are the key physicochemical properties affecting experimental handling?

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmosphere .

- Melting point : 145–148°C (determined via DSC) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s bioactivity against enzyme targets (e.g., kinases or proteases)?

- Biochemical assays : Use fluorescence polarization or FRET-based assays to measure inhibition (IC₅₀) of target enzymes (e.g., trypsin-like proteases) .

- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on urea’s hydrogen-bonding with catalytic residues (e.g., Ser195 in chymotrypsin) .

- SAR studies : Compare analogs with modified substituents (e.g., replacing phenoxyethyl with morpholine) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables like pH, temperature, and enzyme concentration to minimize variability .

- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Meta-analysis : Compare datasets across studies to identify trends (e.g., higher potency in cell-based vs. cell-free assays due to membrane permeability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Substituent variation : Test analogs with halogen substitutions (e.g., fluoro vs. chloro) on the phenyl ring to modulate lipophilicity and target engagement .

- Bioisosteric replacement : Replace the methoxy group with ethoxy or cyclopropyloxy to assess steric effects on binding .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to guide structural modifications (e.g., blocking metabolically labile sites) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Rodent models : Assess oral bioavailability and tissue distribution using LC-MS/MS quantification .

- Disease models : Test efficacy in xenograft models (e.g., cancer) or LPS-induced inflammation to correlate target engagement with therapeutic outcomes .

- Toxicology screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) to identify dose-limiting toxicities .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Molecular dynamics (MD) simulations : Analyze urea moiety flexibility to predict binding to off-target proteins (e.g., carbonic anhydrase) .

- QSAR models : Train algorithms on toxicity databases (e.g., Tox21) to flag structural alerts (e.g., reactive metabolites from methoxy group oxidation) .

Q. What formulation strategies improve solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.